molecular formula C9H19O3P B14539711 Diethyl (2-methylbut-2-en-1-yl)phosphonate CAS No. 62491-54-7

Diethyl (2-methylbut-2-en-1-yl)phosphonate

Cat. No.: B14539711
CAS No.: 62491-54-7
M. Wt: 206.22 g/mol
InChI Key: MRAZMQIFWGJKQY-UHFFFAOYSA-N
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Description

Diethyl (2-methylbut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylbut-2-en-1-yl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-methylbut-2-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphite with an alkyl halide under controlled conditions. For instance, diethyl phosphite can react with 2-methylbut-2-en-1-yl bromide in the presence of a base to yield the desired phosphonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-methylbut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (2-methylbut-2-en-1-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-methylbut-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .

Comparison with Similar Compounds

Uniqueness: Diethyl (2-methylbut-2-en-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 2-methylbut-2-en-1-yl group enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .

Properties

CAS No.

62491-54-7

Molecular Formula

C9H19O3P

Molecular Weight

206.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylbut-2-ene

InChI

InChI=1S/C9H19O3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5H,6-8H2,1-4H3

InChI Key

MRAZMQIFWGJKQY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=CC)C)OCC

Origin of Product

United States

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